阿司咪唑-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

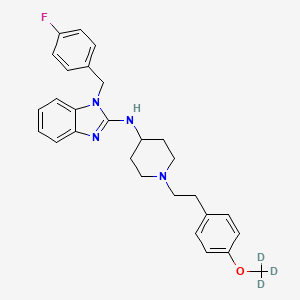

Astemizole-d3 is a labeled histamine H1-receptor antagonist . It’s a second-generation antihistamine used to treat allergy symptoms . It was withdrawn from the market in 1999 due to the potential to cause arrhythmias at high doses, especially when taken with CYP inhibitors or grapefruit juice .

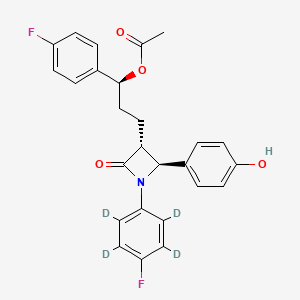

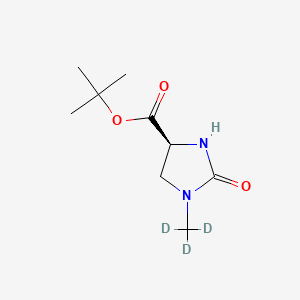

Molecular Structure Analysis

Astemizole-d3 has a molecular formula of C28H28D3FN4O . The average molecular weight is 461.59 . The structure of Astemizole, the non-deuterated form, is available in various databases .

Physical And Chemical Properties Analysis

Astemizole-d3 has a molecular formula of C28H28D3FN4O and an average molecular weight of 461.59 . More specific physical and chemical properties are not provided in the search results.

科学研究应用

阿司咪唑在人肝微粒体中代谢时会产生多种代谢物。与另一种 H1 受体拮抗剂特非那定不同,阿司咪唑的代谢涉及多种 P450 同工酶,这表明一种可能影响药物相互作用的独特药代动力学特征 (松本和山添,2001)。

阿司咪唑在癌症治疗中显示出潜力。体内研究表明,与骨化三醇联合使用时,对乳腺肿瘤的抗肿瘤作用增强。这种双重疗法通过抑制其表达和阻断离子电流来靶向致癌的以太-à-go-go-1 钾离子通道 (EAG1) (García-Quiroz 等人,2014)。

在培养的大鼠肝细胞中,阿司咪唑被大量摄取和生物转化,主要形成葡萄糖醛酸结合代谢物。这项研究突出了该药物的细胞摄取和代谢途径,这对于了解其药代动力学至关重要 (Waterkeyn 等人,1987)。

阿司咪唑与骨化三醇协同作用抑制 CYP24A1 并上调维生素 D 受体 (VDR),显示出乳腺癌治疗的潜力。这种组合靶向 Eag1 并调节与细胞增殖和凋亡相关的基因表达 (García-Quiroz 等人,2012)。

阿司咪唑破坏 EZH2-胚胎外胚层发育 (EED) 蛋白-蛋白质相互作用,提出了一种新的癌症治疗策略。结构分析指导了针对这种相互作用的新型小分子 PRC2 抑制剂的开发 (Du 等人,2021)。

阿司咪唑增强了多柔比星在多柔比星耐药白血病细胞中的生长抑制活性,表明其在克服癌症治疗中的多药耐药性中的潜在作用 (石川等人,2000)。

作用机制

Target of Action

Astemizole-d3 primarily targets the H1 histamine receptors . These receptors are found in various parts of the body, including the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle . The H1 histamine receptors play a crucial role in mediating allergic reactions and inflammatory responses.

Mode of Action

Astemizole-d3 acts as an antagonist at the H1 histamine receptors . It competes with histamine for binding at these receptor sites . This competition results in a reversible binding of Astemizole-d3 to the H1 receptors, which suppresses the formation of edema, flare, and pruritus resulting from histaminic activity .

Biochemical Pathways

The primary biochemical pathway affected by Astemizole-d3 is the histamine pathway . By binding to the H1 histamine receptors, Astemizole-d3 inhibits the action of histamine, a key mediator of allergic reactions. This results in a reduction of allergy symptoms.

Pharmacokinetics

Astemizole-d3 undergoes extensive first-pass metabolism . Maximum plasma concentrations of Astemizole-d3 and its metabolites occur 1 to 4 hours after single oral doses . The pharmacokinetics of Astemizole-d3 allow for once-daily dosing due to its long elimination half-lives .

Result of Action

The primary result of Astemizole-d3’s action is the relief of allergy symptoms . By blocking the H1 histamine receptors, Astemizole-d3 suppresses the typical symptoms of an allergic reaction, such as edema, flare, and pruritus . It has been shown to be effective in relieving symptoms of seasonal and perennial allergic rhinitis .

Action Environment

The action of Astemizole-d3 can be influenced by various environmental factors. For instance, it was withdrawn from the market due to the potential to cause arrhythmias at high doses, especially when taken with CYP inhibitors or grapefruit juice . This suggests that the efficacy and safety of Astemizole-d3 can be affected by the presence of certain substances in the body’s internal environment.

安全和危害

生化分析

Biochemical Properties

Astemizole-d3, like its parent compound Astemizole, is a second-generation H1-receptor antagonist . It competes with histamine for binding at H1-receptor sites in the GI tract, uterus, large blood vessels, and bronchial muscle . This reversible binding of Astemizole-d3 to H1-receptors suppresses the formation of edema, flare, and pruritus resulting from histaminic activity .

Cellular Effects

Astemizole-d3 has been shown to inhibit human hepatocellular carcinoma (HCC) cell proliferation and induce apoptosis . The subcellular Eag1 protein localization was modified by Astemizole-d3 in the HepG2 cells . It has also been found that Astemizole-d3 does not inhibit α-syn aggregation in vitro even at a high molar ratio but inhibits the assembly of Aβ aggregates .

Molecular Mechanism

Astemizole-d3 exerts its effects at the molecular level primarily through its competition with histamine for binding at H1-receptor sites . This binding suppresses histaminic activity, thereby alleviating allergy symptoms . In the context of cancer, Astemizole-d3 has been shown to modify the subcellular localization of Eag1 protein in HepG2 cells, which may contribute to its anticancer effects .

Temporal Effects in Laboratory Settings

Studies on Astemizole, the parent compound, suggest that it has a long-acting effect

Dosage Effects in Animal Models

The effects of Astemizole-d3 at different dosages in animal models have not been extensively studied. Studies on Astemizole have shown that it inhibits tumor growth in mice without producing obvious side effects

Metabolic Pathways

Astemizole, the parent compound, is known to be metabolized by CYP2J2, primarily expressed in the intestines

Transport and Distribution

Astemizole-d3 is known to be a valuable tool for studying the distribution, elimination, and interaction of Astemizole with various enzymes and receptors .

Subcellular Localization

Studies on Astemizole have shown that it modifies the subcellular localization of Eag1 protein in HepG2 cells

属性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-N-[1-[2-[4-(trideuteriomethoxy)phenyl]ethyl]piperidin-4-yl]benzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31FN4O/c1-34-25-12-8-21(9-13-25)14-17-32-18-15-24(16-19-32)30-28-31-26-4-2-3-5-27(26)33(28)20-22-6-10-23(29)11-7-22/h2-13,24H,14-20H2,1H3,(H,30,31)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDALQBWZGODGZ-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCN2CCC(CC2)NC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)CCN2CCC(CC2)NC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31FN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675638 |

Source

|

| Record name | 1-[(4-Fluorophenyl)methyl]-N-[1-(2-{4-[(~2~H_3_)methyloxy]phenyl}ethyl)piperidin-4-yl]-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189961-39-4 |

Source

|

| Record name | 1-[(4-Fluorophenyl)methyl]-N-[1-(2-{4-[(~2~H_3_)methyloxy]phenyl}ethyl)piperidin-4-yl]-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Z)-{4-[(4,6-Dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}diazenyl]-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B564876.png)

![Methyl 2-[4-[4-(4-benzhydryloxypiperidin-1-yl)but-1-ynyl]phenyl]-2-methylpropanoate](/img/structure/B564879.png)

![Methyl 2-[4-(4-bromobut-1-yn-1-yl)phenyl]-2-methylpropanoate](/img/structure/B564880.png)

![4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564881.png)

![Methyl 2-[4-(but-3-en-1-yn-1-yl)phenyl]-2-methylpropanoate](/img/structure/B564883.png)

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester](/img/structure/B564893.png)